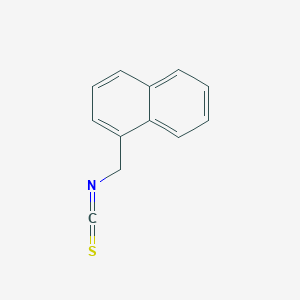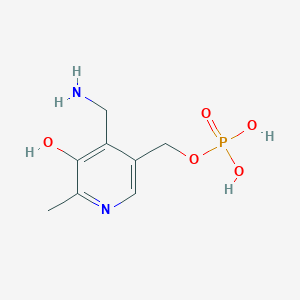
DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-, also known as dibenzanthracene (DBA), is a polycyclic aromatic hydrocarbon (PAH) that is widely distributed in the environment. It is a potent carcinogen and mutagen that poses a significant risk to human health. DBA is a highly reactive compound that can cause DNA damage and disrupt cellular processes. In
Wirkmechanismus
The mechanism of action of DBA is complex and not fully understood. It is believed that DBA undergoes metabolic activation in the liver to form reactive intermediates that can bind to DNA and cause mutations. DBA can also induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and physiological effects:
DBA has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage, chromosomal aberrations, and mutations. It can also cause oxidative stress and inflammation, which can lead to tissue damage and cell death. DBA has been shown to affect a variety of cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
DBA is a useful tool for studying the mutagenic potential of chemicals and environmental pollutants. It is a potent mutagen that can induce DNA damage and chromosomal aberrations. However, DBA is also a highly reactive compound that can be difficult to work with. It is important to handle DBA with care and to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are many future directions for DBA research. One area of research is the development of new methods for synthesizing DBA and related compounds. Another area of research is the identification of new biomarkers for DBA exposure and the development of new methods for detecting DBA in environmental samples. Additionally, there is a need for more research on the mechanisms of DBA-induced carcinogenesis and mutagenesis. Finally, there is a need for more research on the potential health effects of exposure to DBA and related compounds.
Synthesemethoden
DBA can be synthesized by a variety of methods, including the Friedel-Crafts reaction, the Diels-Alder reaction, and the Suzuki coupling reaction. The most common method for synthesizing DBA is the Friedel-Crafts reaction, which involves the reaction of benzene with anthracene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
DBA has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to induce tumors in a variety of animal models, including rats, mice, and hamsters. DBA is also a potent mutagen that can cause DNA damage and chromosomal aberrations. As a result, it is widely used in genetic toxicology studies to assess the mutagenic potential of chemicals and environmental pollutants.
Eigenschaften
CAS-Nummer |
16361-01-6 |
|---|---|
Produktname |
DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- |
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,17,19,21-decaene |
InChI |
InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-9,11,13-14H,10,12H2 |
InChI-Schlüssel |
SNUBUFJMVIEEBG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C5=CC=CC=C51 |
Kanonische SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C5=CC=CC=C51 |
Andere CAS-Nummern |
16361-01-6 |
Synonyme |
5,6-Dihydrodibenz[a,j]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



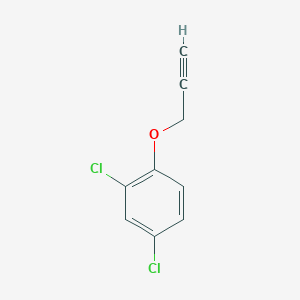
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
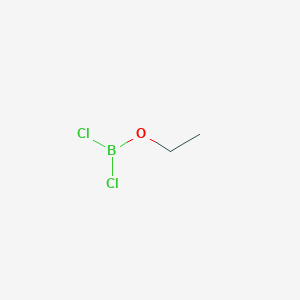
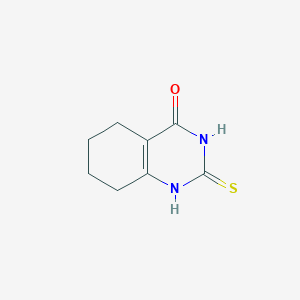
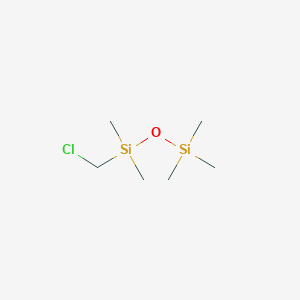

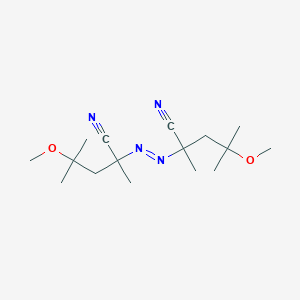
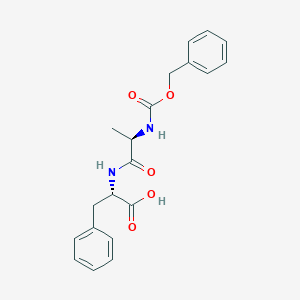

![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
